molecular formula C23H16FN3OS B11260100 6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(naphthalen-1-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11260100
M. Wt: 401.5 g/mol
InChI Key: SFCLUHDBSYDRNL-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a fluorophenyl group, a naphthyl group, and an imidazo[2,1-b][1,3]thiazole core, contributes to its potent biological activities.

Properties

Molecular Formula

C23H16FN3OS

Molecular Weight

401.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-naphthalen-1-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C23H16FN3OS/c1-14-21(22(28)25-19-8-4-6-15-5-2-3-7-18(15)19)29-23-26-20(13-27(14)23)16-9-11-17(24)12-10-16/h2-13H,1H3,(H,25,28)

InChI Key

SFCLUHDBSYDRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromo-1-(naphthalen-1-yl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N-(NAPHTHALEN-1-YL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Additionally, it can inhibit the growth of microbial cells by interfering with essential enzymes and cellular processes .

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